(3R*,5S*)-N-(2,3-difluoro-4-methoxybenzyl)-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide
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Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, aiming for high yield and purity. For example, a compound with a somewhat similar structure, "3,5-Bis((E)-4-methoxybenzylidene)-1-(2-morpholinoethyl)piperidin-4-one," was synthesized through a two-step reaction with a 92% yield, demonstrating the intricate processes involved in crafting such molecules (Kuswardani et al., 2020).
Molecular Structure Analysis
Molecular structure analysis, including techniques like IR, NMR, and mass spectrometry, plays a crucial role in confirming the chemical structure of synthesized compounds. Such analyses ensure the correct assembly of the molecule and its expected functional properties, as seen in the compound "3,5-Bis((E)-4-methoxybenzylidene)-1-(2-morpholinoethyl)piperidin-4-one" (Kuswardani et al., 2020).
Scientific Research Applications
Synthesis and Chemical Structure Analysis
The synthesis and structural elucidation of compounds related to (3R*,5S*)-N-(2,3-difluoro-4-methoxybenzyl)-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide are crucial in the development of potential pharmaceuticals. A study presented the synthesis of benzamide derivatives, including structures similar to the compound of interest, highlighting their potential applications in identifying binding sites for allosteric modulators of receptors. These compounds were evaluated for their anti-fatigue effects, indicating a broader application in therapeutic research (Wu et al., 2014).
Antimicrobial and Antiproliferative Activities
Research into derivatives of (3R*,5S*)-N-(2,3-difluoro-4-methoxybenzyl)-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide has shown antimicrobial properties. A study on novel 1,2,4-triazole derivatives, including those with morpholine or methyl piperazine components, demonstrated good or moderate activities against a range of microorganisms, suggesting the potential for these compounds in antimicrobial therapy (Bektaş et al., 2010). Additionally, compounds with morpholino groups have been investigated for their antiproliferative activities, indicating their utility in cancer research. A particular study synthesized a compound with a structure similar to the one of interest, showing significant inhibitory activity against cancer cell lines, thereby supporting the potential use of these derivatives in cancer therapy (Lu et al., 2021).
Biological Imaging and Disease Research
Compounds analogous to (3R*,5S*)-N-(2,3-difluoro-4-methoxybenzyl)-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide are also of interest in the development of imaging agents for diseases like Parkinson's disease. The synthesis of [11C]HG-10-102-01, a compound designed for PET imaging of the LRRK2 enzyme in Parkinson's disease, illustrates the potential of such derivatives in biomedical imaging and diagnostics (Wang et al., 2017).
properties
IUPAC Name |
(3R,5S)-N-[(2,3-difluoro-4-methoxyphenyl)methyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F2N3O4/c1-27-15-3-2-12(16(20)17(15)21)11-23-18(25)13-8-14(10-22-9-13)19(26)24-4-6-28-7-5-24/h2-3,13-14,22H,4-11H2,1H3,(H,23,25)/t13-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCCJUKFOUPMKF-KGLIPLIRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNC(=O)C2CC(CNC2)C(=O)N3CCOCC3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)CNC(=O)[C@@H]2C[C@@H](CNC2)C(=O)N3CCOCC3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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